molecular formula C13H15N5 B10863135 N-(4,6-Dimethyl-2-pyrimidinyl)-N'-phenylguanidine

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-phenylguanidine

Cat. No.: B10863135
M. Wt: 241.29 g/mol
InChI Key: VPUNGERWGVXPEK-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a phenyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenylisocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4,6-dimethyl-2-pyrimidinyl)-N’-phenylurea.

    Reduction: Formation of N-(4,6-dimethyl-2-pyrimidinyl)-N’-phenylamine.

    Substitution: Formation of various substituted guanidines depending on the nucleophile used.

Scientific Research Applications

N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylurea
  • N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylamine
  • N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylthiourea

Uniqueness

N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylguanidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine

InChI

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18)

InChI Key

VPUNGERWGVXPEK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C

Origin of Product

United States

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